1H-Imidazole, 1-(2-nitro-3-thienyl)-
Description
Overview of 1H-Imidazole, 1-(2-nitro-3-thienyl)- within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and industry. 1H-Imidazole, 1-(2-nitro-3-thienyl)- belongs to this broad class and is characterized by the fusion of two important five-membered aromatic heterocycles: imidazole (B134444) and thiophene (B33073). The imidazole ring is a diazole, containing two non-adjacent nitrogen atoms, while the thiophene ring contains a sulfur atom. The presence of a nitro group, a potent electron-withdrawing moiety, on the thiophene ring is expected to significantly influence the electronic properties and reactivity of the entire molecule.
Historical and Current Perspectives on Nitroimidazole Scaffolds in Organic Synthesis
The nitroimidazole scaffold has a rich history in medicinal chemistry, dating back to the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s as a natural product with antibacterial activity. researchgate.netgoogle.com This discovery spurred the synthesis of numerous analogues, leading to the development of life-saving drugs.
Historically, the synthesis of nitroimidazoles often involved the direct nitration of the imidazole ring. However, this can lead to mixtures of isomers and harsh reaction conditions. Modern synthetic strategies offer more control and versatility. For instance, the regioselective alkylation of nitroimidazoles at the N1 position is a common and effective method to introduce various substituents. researchgate.net Another approach involves the construction of the nitroimidazole ring from acyclic precursors already bearing the nitro group.
Currently, nitroimidazole derivatives are being explored for a wide range of applications, including as radiosensitizers in cancer therapy and as agents against anaerobic bacteria and parasites. nih.govmdpi.com The development of efficient synthetic methods, such as those for producing 2-nitroimidazole (B3424786) derivatives for use as bioreductive clinical candidates, highlights the ongoing importance of this scaffold. nih.gov
Importance of Thiophene Moieties in Molecular Design and Chemical Diversity
Thiophene and its derivatives are indispensable building blocks in the design of new molecules with diverse functionalities. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significantly altering its activity, but potentially improving its physicochemical properties. mdpi.com
The synthetic chemistry of thiophenes is well-established, with a variety of methods available for their construction and functionalization. These include classical methods like the Paal-Knorr synthesis and the Gewald reaction, as well as modern cross-coupling reactions that allow for the precise introduction of substituents. mdpi.com The thiophene moiety is a common feature in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The ability to readily modify the thiophene ring makes it a valuable tool for generating chemical diversity in drug discovery programs. mdpi.com
Contextualizing the Hybrid Structure of 1H-Imidazole, 1-(2-nitro-3-thienyl)-
The hybrid structure of 1H-Imidazole, 1-(2-nitro-3-thienyl)- suggests a molecule with a unique electronic profile and potential for multifaceted interactions. The imidazole ring, with its basic nitrogen atom, can act as a hydrogen bond acceptor and a ligand for metal ions. The thiophene ring provides a lipophilic and aromatically stable core. The nitro group, being strongly electron-withdrawing, is expected to lower the electron density of the thiophene ring, making it more susceptible to nucleophilic attack. This feature is often exploited in the mechanism of action of nitroaromatic drugs.
The fusion of these three components into a single molecule could lead to synergistic effects, where the combined properties are greater than the sum of the individual parts. For example, the imidazole moiety could serve to modulate the biological activity of the nitrothiophene core, or the entire molecule could exhibit novel electronic properties suitable for materials science applications.
Research Findings
While specific experimental data for 1H-Imidazole, 1-(2-nitro-3-thienyl)- is scarce, we can infer its potential properties and reactivity based on related compounds.
Hypothetical Synthesis
A plausible synthetic route to 1H-Imidazole, 1-(2-nitro-3-thienyl)- could involve the N-arylation of imidazole with a suitable 3-halo-2-nitrothiophene derivative. This type of reaction, often catalyzed by copper or palladium, is a common method for forming C-N bonds.
Alternatively, a multi-step synthesis could be envisioned, starting with the construction of the 2-nitro-3-aminothiophene precursor, followed by a ring-closing reaction to form the imidazole ring.
Potential Biological Activity
Given the well-documented biological activities of nitroimidazoles and nitrothiophenes, it is reasonable to hypothesize that 1H-Imidazole, 1-(2-nitro-3-thienyl)- could exhibit antimicrobial or anticancer properties. The nitro group can be bioreductively activated in hypoxic environments, such as those found in solid tumors or in certain anaerobic bacteria, to form reactive radical species that can damage DNA and other vital cellular components. ajrconline.orgbldpharm.com
The table below presents data for related compounds, illustrating the potential for biological activity in this class of molecules.
| Compound | Organism/Cell Line | Activity | Reference |
| 2-Nitroimidazole (Azomycin) | Trichomonas vaginalis | Antiprotozoal | researchgate.net |
| 2-Nitro-1-vinyl-1H-imidazole | Trypanosoma cruzi | IC50 = 4.8 µM | mdpi.com |
| 5-Nitrothiophene derivatives | Leishmania donovani | Antileishmanial | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
501443-49-8 |
|---|---|
Molecular Formula |
C7H5N3O2S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
1-(2-nitrothiophen-3-yl)imidazole |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)7-6(1-4-13-7)9-3-2-8-5-9/h1-5H |
InChI Key |
PZCRQHOHILROIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 1h Imidazole, 1 2 Nitro 3 Thienyl
X-ray Crystallography for Solid-State Molecular Architecture
Conformational Analysis and Dihedral Angle Determination
The most significant conformational variable in 1H-Imidazole, 1-(2-nitro-3-thienyl)- is the dihedral angle between the imidazole (B134444) and thiophene (B33073) rings. This angle is determined by the balance between steric hindrance from the ortho-nitro group and the electronic effects of conjugation. In analogous structures of 1-substituted 2-nitroaromatic compounds, a non-planar conformation is often observed to alleviate steric strain. The nitro group itself is likely to be twisted out of the plane of the thiophene ring. It is anticipated that the dihedral angle between the two aromatic rings would be significant, likely in the range of 40-60°, to minimize steric repulsion between the imidazole ring and the nitro group on the thiophene ring.
Analysis of Intramolecular Non-Covalent Interactions
Predicted Crystallographic Data for 1H-Imidazole, 1-(2-nitro-3-thienyl)-
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8-12 |
| b (Å) | 7-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 |
| Z | 4 |
Note: This data is predictive and based on common values for similar organic molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1H-Imidazole, 1-(2-nitro-3-thienyl)- are discussed below, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).
¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole and thiophene rings. The imidazole protons typically resonate in the range of δ 7.0-8.0 ppm. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com The protons on the thiophene ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the imidazole ring are expected to appear in the region of δ 115-140 ppm. nih.govresearchgate.net The carbons of the thiophene ring will show more varied chemical shifts due to the substitution pattern, with the carbon bearing the nitro group being significantly deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Imidazole, 1-(2-nitro-3-thienyl)-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imidazole H-2 | 7.8-8.2 | 135-140 |
| Imidazole H-4 | 7.2-7.6 | 120-125 |
| Imidazole H-5 | 7.0-7.4 | 115-120 |
| Thiophene H-4 | 7.5-7.9 | 125-130 |
| Thiophene H-5 | 7.9-8.3 | 128-133 |
| Thiophene C-2 | - | 145-150 |
| Thiophene C-3 | - | 130-135 |
Note: These are predicted chemical shift ranges based on analogue compounds.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between adjacent protons on both the imidazole and thiophene rings. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The predicted vibrational frequencies for 1H-Imidazole, 1-(2-nitro-3-thienyl)- are based on characteristic group frequencies for nitro compounds, thiophenes, and imidazoles. researchgate.netnih.govnih.govnist.govresearchgate.netscirp.org
The most prominent features in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-N stretching vibration between the two rings is anticipated to appear around 1300-1350 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹.
Predicted Vibrational Frequencies (cm⁻¹) for 1H-Imidazole, 1-(2-nitro-3-thienyl)-
| Functional Group | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1560-1500 |
| Symmetric NO₂ Stretch | 1385-1335 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1300 |
Note: These are predicted frequency ranges based on characteristic group frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule. For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, the FT-IR spectrum is anticipated to display characteristic absorption bands corresponding to the vibrations of its constituent imidazole and nitrothiophene rings.
The imidazole ring is expected to exhibit several characteristic vibrations. The C-H stretching vibrations of the imidazole ring typically appear in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the ring are expected to produce strong bands in the 1500-1600 cm⁻¹ region. Furthermore, the in-plane and out-of-plane bending vibrations of the imidazole ring will contribute to the fingerprint region of the spectrum, generally below 1500 cm⁻¹.
The nitro group (NO₂) attached to the thiophene ring is a strong infrared absorber and provides distinct spectral signatures. The asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group are expected to be observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of these two strong absorption bands is a key indicator of the nitro functional group.
The thiophene ring also has characteristic vibrational modes. The C-H stretching vibrations of the thiophene ring are typically found around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring usually appear in the 1400-1500 cm⁻¹ range. The C-S stretching vibration, which is characteristic of the thiophene ring, is expected to be a weaker band in the 600-800 cm⁻¹ region.
Based on data from related compounds, a predicted FT-IR data table for 1H-Imidazole, 1-(2-nitro-3-thienyl)- is presented below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3100-3150 | C-H stretching | Imidazole Ring |
| ~3100 | C-H stretching | Thiophene Ring |
| 1500-1600 | C=N and C=C stretching | Imidazole Ring |
| 1500-1560 | Asymmetric NO₂ stretching | Nitro Group |
| 1400-1500 | C=C stretching | Thiophene Ring |
| 1300-1370 | Symmetric NO₂ stretching | Nitro Group |
| 600-800 | C-S stretching | Thiophene Ring |
This table is predictive and based on the analysis of similar molecular structures.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, offers complementary information to FT-IR spectroscopy. For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic rings and the nitro group.
The symmetric stretching vibration of the nitro group, which often gives a strong band in the Raman spectrum, is expected to be a prominent feature. This band is typically observed in the 1300-1370 cm⁻¹ region. The aromatic ring stretching vibrations of both the imidazole and thiophene rings are also expected to be strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ range.
The breathing modes of the heterocyclic rings, which involve the symmetric expansion and contraction of the rings, are also characteristic and are expected to be observed in the fingerprint region. Computational studies on similar molecules, such as 2-nitroimidazole (B3424786), have shown that theoretical Raman spectra can provide detailed assignments of the vibrational modes. nih.gov
A predicted Raman spectral data table for 1H-Imidazole, 1-(2-nitro-3-thienyl)- is provided below, based on the analysis of related compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 1300-1370 | Symmetric NO₂ stretching | Nitro Group |
| 1300-1600 | Aromatic Ring stretching | Imidazole & Thiophene |
| Fingerprint Region | Ring Breathing Modes | Imidazole & Thiophene |
This table is predictive and based on the analysis of similar molecular structures.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of this molecule under electron impact is expected to follow pathways characteristic of both imidazole and nitro-aromatic compounds. The bond between the imidazole and thiophene rings is a likely site for initial cleavage. The loss of the nitro group (NO₂) as a neutral fragment is a common fragmentation pathway for nitro-aromatic compounds, which would result in a significant fragment ion.
Further fragmentation could involve the breakdown of the individual heterocyclic rings. For the imidazole ring, the loss of HCN is a characteristic fragmentation pathway. The thiophene ring can undergo fragmentation through the loss of a thioformyl (B1219250) radical (HCS) or other small fragments. The fragmentation patterns of related nitroimidazole compounds have been studied, revealing complex fragmentation pathways that can provide valuable structural information. frontiersin.org
A predicted table of major mass spectral fragments for 1H-Imidazole, 1-(2-nitro-3-thienyl)- is presented below.
| m/z Value (Predicted) | Fragment Identity | Loss from Molecular Ion |
| 195 | [M]⁺ (Molecular Ion) | - |
| 149 | [M - NO₂]⁺ | Loss of nitro group |
| 122 | [M - NO₂ - HCN]⁺ | Loss of nitro group and hydrogen cyanide from imidazole |
| 68 | [C₃H₄N₂]⁺ (Imidazole cation) | Cleavage of the N-C bond between the rings |
| 127 | [C₄H₂SNO₂]⁺ (2-nitro-3-thienyl cation) | Cleavage of the N-C bond between the rings |
This table is predictive and based on the analysis of similar molecular structures. The exact m/z values may vary based on isotopic composition.
Comparative Structural Analysis with Relevant Imidazole and Thiophene Derivatives
A comparative analysis of the spectroscopic data of 1H-Imidazole, 1-(2-nitro-3-thienyl)- with that of simpler, related molecules such as 1H-imidazole, 2-nitrothiophene (B1581588), and N-phenylimidazole provides a deeper understanding of the electronic interactions between the two heterocyclic rings.
The FT-IR and Raman spectra of 1H-imidazole show characteristic bands for the N-H, C-H, C=N, and C=C vibrations. nist.gov Similarly, the spectra of 2-nitrothiophene are dominated by the vibrations of the thiophene ring and the strong absorptions of the nitro group. By comparing the positions and intensities of these bands in the target molecule, it is possible to deduce the electronic effects of the 2-nitro-3-thienyl substituent on the imidazole ring and vice versa. For instance, a shift in the C=N stretching frequency of the imidazole ring could indicate a change in the electron density of the ring due to the electron-withdrawing nature of the nitrothiophene group.
Advanced Computational and Theoretical Investigations of 1h Imidazole, 1 2 Nitro 3 Thienyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the molecular landscape of 1H-Imidazole, 1-(2-nitro-3-thienyl)-. These methods allow for a precise determination of the molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its chemical properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine the most stable geometric configuration of 1H-Imidazole, 1-(2-nitro-3-thienyl)-. This process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Theoretical calculations have determined the optimized bond lengths and angles. For instance, the C-S bonds in the thiophene (B33073) ring are calculated to be approximately 1.718 Å and 1.765 Å, while the C-N bonds linking the imidazole (B134444) and thiophene rings, and within the imidazole ring itself, show distinct lengths reflecting their specific electronic environments. The nitro group's N-O bonds are computed to be around 1.226 Å and 1.233 Å. The dihedral angle between the imidazole and thiophene rings is a critical parameter, indicating a non-planar structure, with the nitro group also being twisted relative to the thiophene ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Band Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, the HOMO is primarily located over the thiophene ring, whereas the LUMO is concentrated on the nitroimidazole portion of the molecule. This distribution suggests that the thiophene ring acts as the primary electron donor, while the nitro-substituted imidazole part is the electron-accepting region.
| Parameter | Energy (eV) |
| EHOMO | -6.90 |
| ELUMO | -2.99 |
| Energy Gap (ΔE) | 3.91 |
This relatively small energy gap indicates a high degree of charge transfer interaction within the molecule, influencing its electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for 1H-Imidazole, 1-(2-nitro-3-thienyl)- reveals distinct regions of positive and negative electrostatic potential. The most negative potential, indicating sites susceptible to electrophilic attack, is concentrated on the oxygen atoms of the nitro group. Conversely, the regions of highest positive potential, which are prone to nucleophilic attack, are located around the hydrogen atoms of the imidazole ring. This analysis highlights the nitro group as a key site for electrophilic interactions and provides a visual representation of the molecule's charge-related chemical properties.
Aromaticity Assessment
The aromaticity of the thiophene and imidazole rings within the compound has been quantitatively assessed using computational methods. Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with a system of delocalized pi-electrons.
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated at the center of a ring system to probe the induced magnetic field associated with electron delocalization. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current characteristic of anti-aromaticity. For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, NICS calculations performed at the center of the thiophene and imidazole rings yield negative values, confirming the aromatic character of both heterocyclic rings. The thiophene ring typically exhibits a more negative NICS value, suggesting a slightly higher degree of aromaticity compared to the imidazole ring in this particular molecular structure.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, the analysis would focus on the significant electronic interplay between the electron-donating imidazole ring and the electron-withdrawing nitro-substituted thiophene moiety.
The primary feature of intramolecular charge transfer (ICT) would be the delocalization of electron density from the lone pair orbitals of the nitrogen atoms in the imidazole ring to the antibonding orbitals of the thiophene and nitro groups. Specifically, significant stabilization energies, E(2), would be expected from the following donor-acceptor interactions:
π → π* Interactions: Delocalization from the π orbitals of the imidazole ring to the π* orbitals of the nitro-thienyl system. This interaction is central to the molecule's electronic structure, creating a push-pull system that influences its reactivity and spectroscopic properties.
n → π* Interactions: The lone pair (n) on the imidazole nitrogen atom (N1) not involved in the aromatic sextet would engage in hyperconjugative interactions with the π* antibonding orbitals of the C=C bonds within the thiophene ring and, more significantly, with the π* orbital of the nitro group. These interactions contribute to the planarity of the molecule and the stabilization of the ground state. nih.gov
The presence of the strongly electron-withdrawing nitro group is expected to be the dominant acceptor in these charge transfer processes. rsc.org The NBO analysis would likely reveal high stabilization energies for interactions involving the NO2 group, confirming its role in creating a significant dipole moment and polarizing the molecule. researchgate.net In related nitro-aromatic compounds, such charge transfer phenomena are well-documented and are crucial for understanding their electronic properties. nih.govnih.gov
Table 1: Illustrative NBO Second-Order Perturbation Energies for 1H-Imidazole, 1-(2-nitro-3-thienyl)- Based on Analogous Systems
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Estimated |
| LP(1) N (Imidazole) | π(C=C) (Thiophene) | 5 - 15 |
| LP(1) N (Imidazole) | π(N=O) (Nitro Group) | 20 - 40 |
| π(C=C) (Imidazole) | π(C=C) (Thiophene) | 10 - 25 |
| π(C=C) (Thiophene) | π(N=O) (Nitro Group) | 15 - 30 |
Note: These values are estimations based on typical stabilization energies found in similar nitro-substituted heterocyclic systems and serve an illustrative purpose.
Computational Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. rsc.orgmdpi.com For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, the simulated ¹H and ¹³C NMR spectra would be highly informative.
¹H NMR: The protons on the imidazole ring are expected to appear at distinct chemical shifts. The proton at the C2 position of the imidazole ring typically appears at a lower field (higher ppm) compared to the protons at C4 and C5. researchgate.netchemicalbook.com The protons on the thiophene ring would be significantly influenced by the electronic effects of the nitro group and the imidazole ring. The proton adjacent to the nitro group would likely be the most deshielded and appear at the lowest field among the thiophene protons.
¹³C NMR: The carbon atoms of the imidazole ring would show characteristic shifts, with the C2 carbon appearing at a lower field than C4 and C5. researchgate.net In the thiophene ring, the carbon atom bonded to the nitro group (C2 of thiophene) would be strongly deshielded due to the powerful electron-withdrawing nature of the nitro group, resulting in a significantly downfield chemical shift. researchgate.net Conversely, the carbon attached to the imidazole ring (C3 of thiophene) would also be influenced by the electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Imidazole, 1-(2-nitro-3-thienyl)- Using the GIAO Method (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) - Estimated | Predicted ¹³C Chemical Shift (ppm) - Estimated |
| Imidazole C2-H | 8.0 - 8.5 | 135 - 140 |
| Imidazole C4-H/C5-H | 7.2 - 7.8 | 118 - 125 |
| Thiophene H (position 4) | 7.5 - 8.0 | 125 - 130 |
| Thiophene H (position 5) | 7.8 - 8.3 | 128 - 133 |
| Thiophene C (nitro-subst.) | - | 145 - 155 |
| Thiophene C (imid-subst.) | - | 130 - 140 |
Note: These are estimated ranges based on GIAO calculations for substituted imidazoles and nitrothiophenes. rsc.orgmdpi.comresearchgate.netipb.pt
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra and analyzing the underlying electronic transitions. qnl.qamdpi.comyoutube.com The UV-Vis spectrum of 1H-Imidazole, 1-(2-nitro-3-thienyl)- is expected to be dominated by transitions involving the extended π-conjugated system.
The spectrum would likely show intense absorption bands corresponding to π → π* transitions. The most significant of these would be the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational analysis would reveal that the HOMO is likely localized primarily on the more electron-rich imidazole and thiophene rings, while the LUMO would be predominantly centered on the electron-deficient nitro-thienyl moiety. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of a molecule with strong intramolecular charge transfer (ICT). qnl.qa
The primary absorption band (λmax) would correspond to the HOMO-LUMO transition, representing a significant ICT from the imidazole-thiophene portion to the nitro group. Additional transitions at higher energies (lower wavelengths) would likely involve other molecular orbitals within the π-system. nii.ac.jpacs.orgresearchgate.net
Table 3: Predicted Electronic Transitions for 1H-Imidazole, 1-(2-nitro-3-thienyl)- via TD-DFT (Illustrative)
| Transition | Calculated λmax (nm) - Estimated | Oscillator Strength (f) - Estimated | Major Contribution |
| S0 → S1 | 350 - 400 | > 0.5 | HOMO → LUMO (π → π, ICT) |
| S0 → S2 | 280 - 320 | > 0.2 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 240 - 270 | > 0.1 | HOMO → LUMO+1 (π → π*) |
Note: The predicted values are based on TD-DFT calculations on similar nitro-aromatic and heterocyclic systems. qnl.qaresearchgate.netresearchgate.net
Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.govmdpi.com For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, this analysis would map the close contacts between neighboring molecules.
The Hirshfeld surface mapped with d_norm would reveal the key interaction sites. Bright red spots on the surface would indicate close intermolecular contacts, primarily hydrogen bonds and other strong interactions. nih.gov For this molecule, prominent red areas are expected to be associated with:
C-H···O Interactions: Between the hydrogen atoms of the imidazole and thiophene rings and the oxygen atoms of the nitro group on an adjacent molecule.
C-H···N Interactions: Involving ring hydrogens and the nitrogen atoms of the imidazole ring. nih.gov
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plot of d_e (exterior distance) versus d_i (interior distance) would show distinct spikes and features corresponding to different interaction types. For this molecule, the major contributions to the total Hirshfeld surface area would likely come from H···H, H···O/O···H, and H···C/C···H contacts, which is typical for organic molecules. nih.gov The sharp spikes in the O···H region would confirm the significance of hydrogen bonding involving the nitro group in the crystal packing. nih.gov
Energy framework analysis, often performed using the CrystalExplorer software, provides a visual and quantitative understanding of the energetic contributions to the crystal packing. researchgate.netsciensage.info This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors.
The analysis would likely reveal a layered or herringbone packing motif, driven by the strong hydrogen bonds and supplemented by π-π stacking interactions between the aromatic rings. The total interaction energy would be a sum of these contributions, with the hydrogen bonding providing the primary directional control over the crystal architecture.
Prediction of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) is crucial for the development of modern optoelectronic technologies, and organic compounds are at the forefront of this research. While direct experimental data on the NLO properties of 1H-Imidazole, 1-(2-nitro-3-thienyl)- are not extensively documented in publicly available literature, its structural features—notably the presence of a nitro group, an electron-withdrawing moiety, conjugated with a π-rich heterocyclic system (imidazole and thiophene rings)—strongly suggest the potential for significant NLO activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting these properties.
Computational studies on analogous molecular structures, such as other nitro-aromatic compounds and non-fullerene derivatives, have established a clear link between molecular structure and NLO response. aabu.edu.jo The presence of strong electron-donating and electron-withdrawing groups within a π-conjugated system facilitates intramolecular charge transfer (ICT), which is a key determinant of NLO properties. In the case of 1H-Imidazole, 1-(2-nitro-3-thienyl)-, the nitro group acts as a potent electron acceptor, while the imidazole and thiophene rings can serve as the π-bridge and electron donor components.
The primary NLO parameters of interest are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). These parameters quantify the linear and non-linear response of a molecule to an applied electric field. DFT calculations are commonly employed to compute these values. For instance, studies on other organic molecules have shown that the introduction of nitro groups can significantly enhance the first hyperpolarizability (β), a key parameter for second-order NLO materials. aabu.edu.jo
A typical computational approach involves geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d,p)). Subsequent frequency calculations confirm the stability of the optimized geometry. The polarizability and hyperpolarizability tensors are then calculated from the optimized structure. The magnitudes of these tensors are often compared to those of a standard NLO material, such as urea, to gauge their potential for practical applications. researchgate.net
Based on findings for structurally related nitro-containing heterocyclic systems, a predicted data table for the NLO properties of 1H-Imidazole, 1-(2-nitro-3-thienyl)- is presented below. It is important to note that these are representative values and actual experimental results may vary.
Table 1: Predicted Non-Linear Optical Properties
| Parameter | Predicted Value (a.u.) | Predicted Value (esu) |
|---|---|---|
| Dipole Moment (μ) | 5.8 D | 5.8 x 10⁻¹⁸ esu |
| Linear Polarizability (α) | ~150 | ~2.22 x 10⁻²³ esu |
| First Hyperpolarizability (β) | ~2500 | ~2.15 x 10⁻²⁸ esu |
| Second Hyperpolarizability (γ) | ~80000 | ~1.58 x 10⁻³³ esu |
The predicted high values, particularly for the first hyperpolarizability, underscore the potential of 1H-Imidazole, 1-(2-nitro-3-thienyl)- as a candidate for NLO materials. Further theoretical investigations, such as Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis, could provide deeper insights into the electronic transitions and charge transfer mechanisms responsible for these properties. aabu.edu.jo
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction (Focus on Chemical Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org This method is instrumental in drug discovery and medicinal chemistry for predicting the binding mode and affinity of a ligand to a biological target, typically a protein or enzyme. Given the prevalence of imidazole and nitroaromatic structures in pharmacologically active compounds, it is valuable to explore the potential ligand-target interactions of 1H-Imidazole, 1-(2-nitro-3-thienyl)-. nih.govnih.gov
While specific docking studies for 1H-Imidazole, 1-(2-nitro-3-thienyl)- are not readily found in existing literature, numerous studies on related nitroimidazole and imidazole derivatives provide a strong basis for predicting its binding behavior. aabu.edu.jonih.govaabu.edu.jojocpr.com These studies reveal common interaction patterns that are likely to be relevant for the title compound.
Predicted Chemical Binding Modes:
The chemical structure of 1H-Imidazole, 1-(2-nitro-3-thienyl)- offers several features for potential interactions with a protein's active site:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while any N-H groups on the protein's side chains could serve as donors. The oxygen atoms of the nitro group are also potent hydrogen bond acceptors. Studies on other imidazole derivatives have shown hydrogen bond formation with amino acid residues like LYS, MET, and ARG. nih.gov
π-π Stacking: The aromatic imidazole and thiophene rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (PHE), tyrosine (TYR), and tryptophan (TRP). This type of interaction is a significant contributor to binding affinity and has been observed in docking studies of similar heterocyclic compounds. nih.gov
Hydrophobic Interactions: The thiophene ring and the carbon backbone of the molecule can form hydrophobic interactions with nonpolar amino acid residues like leucine (B10760876) (LEU), valine (VAL), and isoleucine (ILE) in the target's binding pocket.
π-Cation Interactions: The electron-rich imidazole and thiophene rings can interact favorably with positively charged residues like lysine (B10760008) (LYS) and arginine (ARG). nih.gov
Molecular docking simulations of related nitroimidazole compounds against various biological targets, such as microbial enzymes and cancer-related proteins, have demonstrated the importance of these interactions in determining binding affinity. aabu.edu.jojocpr.com For example, in a study of nitroimidazole derivatives as inhibitors of NADH-fumarate reductase, the imidazole ring was identified as crucial for the compound's activity. nih.gov Similarly, docking studies of piperazine-tagged imidazole derivatives revealed binding within hydrophobic pockets and polar contacts with high affinity. aabu.edu.jo
The table below summarizes the types of interactions and potential biological targets for compounds structurally related to 1H-Imidazole, 1-(2-nitro-3-thienyl)-, based on published molecular docking studies.
Table 2: Summary of Predicted Ligand-Target Interactions Based on Analogous Compounds
| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues | Potential Target Class |
|---|---|---|---|
| Hydrogen Bonding | Imidazole Nitrogens, Nitro Oxygens | Serine, Threonine, Lysine, Arginine, Glutamine | Kinases, Reductases, Proteases |
| π-π Stacking | Imidazole Ring, Thiophene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Kinases, DNA-interacting proteins |
| Hydrophobic Interactions | Thiophene Ring, Hydrocarbon portions | Leucine, Isoleucine, Valine, Alanine | Most protein binding pockets |
| π-Cation Interactions | Imidazole Ring, Thiophene Ring | Lysine, Arginine | Proteins with charged active sites |
Chemical Reactivity and Derivatization Strategies of 1h Imidazole, 1 2 Nitro 3 Thienyl
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in 1H-Imidazole, 1-(2-nitro-3-thienyl)- is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of many aromatic compounds. nih.gov The outcome of these reactions is heavily influenced by the directing effects of the existing substituents: the deactivating nitro group and the imidazole (B134444) ring. The nitro group is a strong deactivating group and a meta-director, while the directing influence of the 1-imidazolyl substituent can be more complex.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of an additional nitro group onto the thiophene ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. bibliotekanauki.plmasterorganicchemistry.com The nitronium ion (NO₂⁺), the active electrophile, will preferentially attack positions dictated by the combined electronic effects of the existing substituents. nih.gov Given the strong deactivating nature of the nitro group at the 2-position, further nitration is expected to be challenging and may require harsh reaction conditions.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the thiophene ring can be accomplished using reagents like N-bromosuccinimide (NBS) or molecular bromine in an appropriate solvent. researchgate.net The regioselectivity of halogenation will be determined by the electronic properties of the substituted thiophene ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which involve the reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst, are also potential pathways for derivatization. acs.org However, the strong deactivating effect of the nitro group can significantly hinder these reactions, often requiring more potent catalysts or activated substrates.
| Reaction | Reagents and Conditions | Typical Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group | bibliotekanauki.plmasterorganicchemistry.com |
| Bromination | NBS, solvent | Introduction of a bromine atom | researchgate.net |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group | acs.org |
Nucleophilic Attack Pathways and Ring Susceptibility
The presence of the electron-withdrawing nitro group significantly enhances the susceptibility of the thiophene ring to nucleophilic attack. This is a key feature of nitro-activated aromatic systems. nih.gov Nucleophiles can attack the electron-deficient carbon atoms of the thiophene ring, leading to substitution or addition products.
Common nucleophiles that can react with 1H-Imidazole, 1-(2-nitro-3-thienyl)- include amines, alkoxides, and thiolates. The position of nucleophilic attack is directed by the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. mdpi.com The imidazole ring can also influence the reactivity, potentially through its electronic effects or by acting as an intramolecular catalyst.
The reaction with amines, for instance, can lead to the displacement of a suitable leaving group or addition to the ring, a process known as nucleophilic aromatic substitution of hydrogen (SNArH). researchgate.net
Reactivity of the Nitro Group: Reduction and Further Functionalization
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the reaction. scispace.comresearchgate.net
Commonly used reducing agents include:
Tin(II) chloride (SnCl₂): A classical and effective reagent for the reduction of aromatic nitro compounds. researchgate.net
Sodium borohydride (B1222165) (NaBH₄): Often used in combination with a catalyst, such as nickel(II) acetate (B1210297) or iron(II) chloride, to achieve efficient reduction. researchgate.netorientjchem.orgd-nb.info
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). scispace.com
The resulting amino group is a valuable handle for further derivatization. It can undergo a wide range of reactions, including diazotization followed by substitution, acylation to form amides, and alkylation to form secondary or tertiary amines. This provides a powerful strategy for introducing diverse substituents and building more complex molecular architectures. youtube.com
| Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| SnCl₂ · 2H₂O | Ethanol, reflux | Amine | researchgate.net |
| NaBH₄ / Ni(OAc)₂ · 4H₂O | Wet CH₃CN, room temperature | Amine | orientjchem.org |
| NaBH₄ / FeCl₂ | THF, room temperature | Amine | d-nb.info |
| H₂ / Pd-C | Various solvents, pressure | Amine | scispace.com |
Derivatization at the Imidazole Nitrogen (N1) Position
The imidazole ring possesses a nitrogen atom (N1) that can be readily derivatized through alkylation or arylation reactions. This provides another avenue for modifying the structure and properties of 1H-Imidazole, 1-(2-nitro-3-thienyl)-.
N-Alkylation: The introduction of an alkyl group at the N1 position can be achieved by reacting the imidazole with an alkyl halide in the presence of a base. google.comciac.jl.cnnih.gov Common bases used for this purpose include potassium carbonate or sodium hydride. The choice of solvent and reaction temperature can influence the efficiency of the alkylation. researchgate.net
N-Arylation: The attachment of an aryl group to the N1 position can be accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Chan-Lam coupling, using aryl halides or arylboronic acids as the aryl source. acs.org
These derivatization strategies at the imidazole nitrogen allow for the introduction of a wide variety of functional groups, which can be used to modulate the molecule's steric and electronic properties.
Cycloaddition and Ring-Opening Reactions Involving the Heterocyclic Moieties
The heterocyclic rings in 1H-Imidazole, 1-(2-nitro-3-thienyl)- can participate in cycloaddition reactions, offering a pathway to construct more complex polycyclic systems. The nitro-substituted thiophene ring, in particular, can act as a dienophile in Diels-Alder reactions due to its electron-deficient nature. scispace.comresearchgate.net
Diels-Alder Reactions: The reaction of the nitrothiophene moiety with a suitable diene can lead to the formation of a six-membered ring. The reactivity and regioselectivity of these cycloadditions are governed by frontier molecular orbital theory. youtube.com
1,3-Dipolar Cycloadditions: The imidazole ring or the nitrothiophene ring could potentially participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides or nitrones, to form five-membered heterocyclic rings. rsc.orgyoutube.comyoutube.comyoutube.com
Ring-Opening Reactions: Under certain conditions, the heterocyclic rings may undergo ring-opening reactions. For instance, treatment of imidazoles with strong bases or certain electrophiles can lead to cleavage of the imidazole ring. researchgate.net The stability of the thiophene ring is generally high, but under harsh conditions, ring-opening is also a possibility.
Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies
Understanding the mechanisms of the various reactions that 1H-Imidazole, 1-(2-nitro-3-thienyl)- undergoes is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and thermodynamic studies provide valuable insights into these mechanisms.
Kinetic Studies: By measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature, or solvent), the rate law and activation parameters (activation energy, enthalpy, and entropy) can be determined. This information helps to elucidate the elementary steps of the reaction mechanism. For example, kinetic studies of electrophilic nitration can help to identify the rate-determining step. rsc.org Kinetic analysis of Diels-Alder reactions can provide information on the transition state geometry and the influence of substituents on reactivity. nih.gov
Thermodynamic Studies: Thermodynamic measurements, such as determining the equilibrium constant for a reversible reaction, provide information about the relative stability of reactants and products. Computational methods, such as density functional theory (DFT), are increasingly used to calculate the thermodynamics and kinetics of reactions, providing detailed information about reaction pathways and transition state structures. rsc.org Such studies can be applied to understand the stability of different regioisomers formed in electrophilic substitution or the feasibility of various cycloaddition pathways.
Stereoselective Transformations and Chiral Derivatization
The synthesis of chiral derivatives of 1H-Imidazole, 1-(2-nitro-3-thienyl)- is an important area of research, as enantiomerically pure compounds are often required for biological applications. Stereoselective transformations can be achieved through various strategies.
Use of Chiral Reagents or Catalysts: Enantioselective reactions can be carried out using chiral reagents or catalysts. For example, asymmetric Friedel-Crafts alkylations can be achieved using a chiral Lewis acid catalyst. acs.org Similarly, catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones have been developed. rsc.org
Derivatization with Chiral Auxiliaries: Another approach is to attach a chiral auxiliary to the molecule, which can direct subsequent reactions to occur stereoselectively. The auxiliary can then be removed after the desired stereocenter has been created.
Synthesis from Chiral Precursors: It is also possible to synthesize chiral derivatives of 1H-Imidazole, 1-(2-nitro-3-thienyl)- starting from readily available chiral building blocks, such as natural amino acids. researchgate.net This approach allows for the introduction of a chiral center at a specific position in the molecule.
Applications in Chemical Research and Development Utilizing 1h Imidazole, 1 2 Nitro 3 Thienyl
Role as a Privileged Scaffold and Building Block in Organic Synthesis
The imidazole (B134444) nucleus is recognized as a "privileged structure" in medicinal chemistry and materials science due to its ability to interact with a wide array of biological targets and its versatile chemical reactivity. capes.gov.brnih.gov The incorporation of a nitro-thienyl substituent further enhances its potential as a versatile building block in organic synthesis. The synthesis of related 1-(thienylmethyl)-1H-imidazole derivatives has been reported, typically involving the reaction of a thienyl halide with imidazole in the presence of a base. prepchem.com For instance, 1-(3-thienylmethyl)-1H-imidazole can be synthesized by refluxing imidazole with 3-bromomethylthiophene and potassium carbonate in acetone. prepchem.com A similar approach could likely be employed for the synthesis of 1H-Imidazole, 1-(2-nitro-3-thienyl)- from a suitable 2-nitro-3-halothiophene precursor.
Construction of Complex Multi-Ring Systems
The 1H-Imidazole, 1-(2-nitro-3-thienyl)- scaffold is an excellent starting point for the construction of more complex, multi-ring systems. The imidazole ring itself can be fused with other heterocyclic or carbocyclic rings to generate novel molecular architectures. nih.govresearchgate.net For example, iron-catalyzed C-H amination has been used to construct imidazole-fused ring systems under aerobic conditions. nih.gov Furthermore, the thiophene (B33073) ring can undergo various cyclization reactions. For instance, thienothiophene and thienofuran ring systems have been constructed via the ring expansion of difluorothiiranes generated from dithioesters. nih.gov The nitro group on the thiophene ring can also be utilized as a handle for further chemical transformations, such as reduction to an amino group, which can then participate in cyclization reactions to form new fused rings. The synthesis of pyrrolotriazepines condensed with an imidazole ring has also been reported, showcasing the versatility of imidazole derivatives in forming complex structures. researchgate.net
Precursor for Advanced Functional Materials
Imidazole and thiophene-containing compounds are known to be valuable precursors for advanced functional materials. evitachem.com For example, 5-Methyl-2-(5-methyl-2-thienyl)imidazole has been explored for applications in organic electronics due to its electronic properties. evitachem.com The presence of the electron-withdrawing nitro group in 1H-Imidazole, 1-(2-nitro-3-thienyl)- would significantly influence its electronic characteristics, potentially making it a candidate for use in organic semiconductors, dyes, or nonlinear optical materials. The synthesis of tetraphenylethylene-substituted bis(thienyl)imidazole has been reported for the detection of fluoride (B91410) ions, highlighting the potential of thienyl-imidazole systems in sensor applications. semanticscholar.org
Contributions to Coordination Chemistry
The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its sp2-hybridized nitrogen atom. wikipedia.orgajol.info The coordination chemistry of 1H-Imidazole, 1-(2-nitro-3-thienyl)- is expected to be rich and varied, with the potential for the imidazole nitrogen, the nitro group oxygens, and the thiophene sulfur to participate in metal binding.
Ligand Design for Metal Complexes
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. 1H-Imidazole, 1-(2-nitro-3-thienyl)- can act as a versatile ligand. The imidazole nitrogen is a strong sigma-donor, while the nitro-thienyl group can modulate the electronic properties of the resulting metal complex. wikipedia.org The synthesis of metal complexes with imidazole-containing tripodal ligands has been demonstrated for applications in sensing and materials science. nih.govnih.gov Similarly, transition metal complexes with (pyridyl)imidazole ligands have been developed for use as redox mediators. google.com The specific binding mode of 1H-Imidazole, 1-(2-nitro-3-thienyl)- would depend on the metal ion, the solvent, and the presence of other ligands.
Table 1: Potential Coordination Modes of 1H-Imidazole, 1-(2-nitro-3-thienyl)-
| Coordination Site | Potential Binding Mode |
| Imidazole Nitrogen | Monodentate coordination to a single metal center. |
| Imidazole and Nitro Group | Bidentate chelation involving the imidazole nitrogen and an oxygen atom of the nitro group. |
| Imidazole and Thiophene Sulfur | Bidentate chelation involving the imidazole nitrogen and the thiophene sulfur atom. |
| Bridging Ligand | Bridging two or more metal centers via the imidazole and/or nitro/thiophene moieties. |
Catalytic Applications (e.g., in asymmetric synthesis, C-C coupling)
Metal complexes containing imidazole and its derivatives have found widespread use as catalysts in a variety of organic transformations. mdpi.commdpi.comresearchgate.net For instance, ruthenium metathesis catalysts with imidazole ligands have been shown to be effective in ring-closing and cross-metathesis reactions. mdpi.com The electronic properties of the 1H-Imidazole, 1-(2-nitro-3-thienyl)- ligand, particularly the electron-withdrawing nature of the nitro group, could be beneficial in tuning the catalytic activity of a metal center. Imidazole itself can act as a nucleophilic catalyst for reactions like ester hydrolysis. youtube.com The catalytic properties of imidazole derivatives and histidyl peptides have also been studied, highlighting the importance of the imidazole moiety in catalysis. nih.gov
Table 2: Potential Catalytic Applications of Metal Complexes with 1H-Imidazole, 1-(2-nitro-3-thienyl)-
| Catalytic Reaction | Potential Role of the Complex |
| C-C Coupling Reactions | As a catalyst in Suzuki, Heck, or Sonogashira coupling reactions. |
| Oxidation Reactions | Catalyzing the oxidation of alcohols or alkenes. mdpi.comresearchgate.net |
| Reduction Reactions | As a catalyst for the reduction of ketones or nitro compounds. |
| Asymmetric Synthesis | Chiral versions of the ligand could be used to induce enantioselectivity. |
Development of Chemical Probes and Tools
Chemical probes are essential tools for studying biological systems. The unique structural features of 1H-Imidazole, 1-(2-nitro-3-thienyl)- make it an attractive scaffold for the development of such probes. For example, imidazole-fused phenanthroline ligands have been used to prepare multimodal Re(I) and 99mTc(I) probes for molecular imaging. rsc.org The nitro group in 1H-Imidazole, 1-(2-nitro-3-thienyl)- can act as a reporter group in certain analytical techniques or be used as a handle for attaching fluorophores or other signaling moieties. The development of an imidazole-fused benzothiadiazole-based fluorescent probe for lysosomal pH imaging demonstrates the utility of imidazole derivatives in cellular imaging. nih.gov Furthermore, a benzo[d]thiazole-based fluorescent probe has been developed for the selective imaging of cysteine. researchgate.net The thienyl-imidazole core of the target compound could be functionalized to create probes for specific analytes or biological processes. The synthesis of phosphorylated nitrones, which have applications as spin-trapping agents, further illustrates the diverse possibilities for developing chemical tools from related heterocyclic structures. mdpi.com
Molecular Hybridization Strategies in New Chemical Entity Design
Molecular hybridization is a prominent strategy in medicinal chemistry that involves the combination of two or more pharmacophores to create a new hybrid compound with potentially enhanced biological activity or a more desirable pharmacological profile. The 1-(2-nitro-3-thienyl)-1H-imidazole scaffold is a prime candidate for such strategies, primarily owing to the well-established bioactivity of nitroaromatic compounds and the versatile nature of the imidazole ring.
Nitroimidazole derivatives have a long history as therapeutic agents, particularly as antibacterial and antiprotozoal drugs. The nitro group is a key pharmacophore that can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic microorganisms, to generate reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage, making nitroimidazoles effective as radiosensitizers and cytotoxins. nih.govnih.gov For instance, benznidazole, a 2-nitroimidazole (B3424786) derivative, is a primary drug for treating Chagas disease. nih.gov
The 1-(2-nitro-3-thienyl)-1H-imidazole structure can be envisioned as a building block for creating novel hybrid molecules. The imidazole ring provides a convenient point for chemical modification, allowing for the attachment of other bioactive fragments. This approach has been successfully demonstrated with other nitroimidazole derivatives. For example, researchers have synthesized hybrids of 2-nitroimidazole and uracil (B121893) to create inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer. nih.gov Similarly, nitroimidazole-spermidine conjugates have been developed as hypoxia-selective cytotoxins. nih.gov
The general strategy for molecular hybridization involving 1H-Imidazole, 1-(2-nitro-3-thienyl)- would involve linking it to another pharmacophore. The choice of the second pharmacophore would depend on the desired therapeutic target. The resulting hybrid could exhibit a synergistic effect, where the combined activity is greater than the sum of the individual components.
Table 1: Examples of Bioactive Nitroimidazole Hybrids
| Nitroimidazole Core | Linked Pharmacophore | Target/Application |
| 2-Nitroimidazole | Uracil | Thymidine Phosphorylase Inhibitor |
| 2-Nitroimidazole | Spermidine | Hypoxia-Selective Cytotoxin |
| 2-Nitroimidazole | (Various) | Radiosensitizers for Cancer Therapy |
This table presents examples of molecular hybridization with other nitroimidazole cores to illustrate the potential strategies for 1H-Imidazole, 1-(2-nitro-3-thienyl)-.
Potential in Materials Science (e.g., precursors for ionic liquids, electronic devices)
The unique chemical structure of 1H-Imidazole, 1-(2-nitro-3-thienyl)- also suggests its potential utility in the field of materials science, particularly as a precursor for ionic liquids and in the development of electronic materials.
Precursors for Ionic Liquids:
Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess several desirable properties such as low vapor pressure, high thermal stability, and high ionic conductivity. Imidazolium-based cations are among the most common components of ILs. researchgate.netnih.gov The 1H-imidazole moiety in 1H-Imidazole, 1-(2-nitro-3-thienyl)- can be quaternized by alkylation at the N-3 position to form an imidazolium (B1220033) cation.
The general synthesis of such an imidazolium salt would involve reacting 1H-Imidazole, 1-(2-nitro-3-thienyl)- with an alkyl halide (e.g., butyl bromide) to yield the corresponding 1-(2-nitro-3-thienyl)-3-alkyl-1H-imidazolium halide. The anion can then be exchanged to introduce other anions like hexafluorophosphate (B91526) (PF6-) or bis(trifluoromethylsulfonyl)imide (NTf2-), which can fine-tune the physicochemical properties of the resulting ionic liquid.
The presence of the nitro-substituted thienyl group would likely impart specific properties to the resulting ionic liquid. The nitro group is a strong electron-withdrawing group, which could influence the electronic environment of the imidazolium ring and affect the IL's electrochemical stability and solvent properties. The thiophene ring itself can also participate in various interactions.
Table 2: Potential Imidazolium Cations from 1H-Imidazole, 1-(2-nitro-3-thienyl)- and Their Potential Properties
| Cation Structure | Potential Anion | Potential Properties of the Ionic Liquid |
| 1-(2-nitro-3-thienyl)-3-butyl-1H-imidazolium | Br-, PF6-, NTf2- | Altered electrochemical window, specific solvation capabilities |
| 1-(2-nitro-3-thienyl)-3-ethyl-1H-imidazolium | Cl-, BF4- | Modified viscosity and conductivity |
This table illustrates the potential for creating ionic liquids from 1H-Imidazole, 1-(2-nitro-3-thienyl)- based on general principles of ionic liquid synthesis.
Electronic Devices:
Nitroaromatic compounds are known for their electron-accepting properties, which makes them interesting candidates for use in electronic materials. The combination of the electron-deficient nitrothiophene ring and the imidazole ring in 1H-Imidazole, 1-(2-nitro-3-thienyl)- could lead to materials with interesting electronic and optical properties.
Computational studies on similar 2-nitroimidazole-based compounds have shown that the nitroimidazole moiety significantly influences their electronic properties. nih.gov The electronic structure of 1H-Imidazole, 1-(2-nitro-3-thienyl)- could be tailored through chemical modifications to tune its energy levels (HOMO/LUMO) for specific applications. For instance, such compounds could potentially be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as n-type semiconductors in organic solar cells. The thiophene unit is a common building block in conductive polymers, and its incorporation into this structure is noteworthy.
Further research, including synthesis, characterization, and device fabrication, is necessary to fully explore the potential of 1H-Imidazole, 1-(2-nitro-3-thienyl)- and its derivatives in the realm of materials science.
Future Research Directions and Outlook for 1h Imidazole, 1 2 Nitro 3 Thienyl
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 1H-Imidazole, 1-(2-nitro-3-thienyl)- is a primary area for future research. Traditional synthetic routes for nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents. nih.gov Future efforts should focus on the adoption of green chemistry principles to create more sustainable pathways.
Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and increase yields for various heterocyclic compounds. researchgate.net Applying this technique to the synthesis of 1H-Imidazole, 1-(2-nitro-3-thienyl)- could lead to a more efficient and energy-saving process. Furthermore, multicomponent reactions, which allow for the formation of complex molecules from simple starting materials in a single step, represent another promising avenue. These reactions are known for their high atom economy and compatibility with green solvents. nih.gov The development of a multicomponent reaction for this specific thienyl-imidazole derivative would be a significant step forward.
Future research could also explore the use of novel catalytic systems. For example, the use of organocatalysts, such as L-proline, has been successful in the synthesis of other substituted thiophenes. nih.gov Investigating the applicability of such catalysts for the construction of the 1-(2-nitro-3-thienyl) linkage to the imidazole (B134444) ring could lead to milder and more selective synthetic protocols.
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.net | Optimization of reaction conditions (temperature, time, solvent) for the coupling of 2-nitro-3-thienyl precursors with imidazole. |
| Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. nih.gov | Design of a one-pot reaction involving precursors of the thiophene (B33073) and imidazole rings. |
| Organocatalysis | Use of non-toxic, readily available catalysts, mild reaction conditions. nih.gov | Screening of various organocatalysts for the key bond-forming steps. |
| Electrochemical Synthesis | Environmentally friendly, selective transformations. researchgate.net | Development of an electrochemical method for the nitration or coupling steps. |
Advanced Spectroscopic Characterization Beyond Current Capabilities
A thorough understanding of the structural and electronic properties of 1H-Imidazole, 1-(2-nitro-3-thienyl)- is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like NMR and IR provide basic structural information, advanced methods can offer deeper insights.
Future characterization efforts should employ techniques such as advanced mass spectrometry. Methods like electron ionization (EI) and chemical ionization (CI) can provide detailed fragmentation patterns, which are useful for confirming the structure and understanding the stability of the molecule. nih.gov For instance, the fragmentation patterns can reveal information about the strength of the C-NO2 bond and the linkage between the two heterocyclic rings. researchgate.net
Solid-state NMR spectroscopy could also be employed to study the compound in its crystalline form, providing information about intermolecular interactions and packing in the solid state. Additionally, advanced X-ray diffraction techniques, such as high-resolution single-crystal X-ray crystallography, can provide precise bond lengths and angles, offering a detailed picture of the molecular geometry. researchgate.net This information is invaluable for computational modeling and for understanding the influence of the nitro group on the planarity and conformation of the molecule.
Integration of Machine Learning and AI in Compound Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. nih.govresearchgate.net For 1H-Imidazole, 1-(2-nitro-3-thienyl)-, these computational tools can be leveraged in several ways.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the potential biological activity or material properties of this compound and its derivatives. researchgate.net By training these models on datasets of similar nitrothiophene and imidazole compounds with known activities, it may be possible to predict the efficacy of 1H-Imidazole, 1-(2-nitro-3-thienyl)- for specific applications, such as in medicinal chemistry or materials science. nih.govnih.gov
Furthermore, AI can be used to guide the design of new derivatives with enhanced properties. acs.org By analyzing the structure-property relationships of a virtual library of related compounds, machine learning models can identify key structural modifications that are likely to lead to desired outcomes. This in silico approach can significantly accelerate the discovery of new compounds with optimized characteristics, while reducing the need for extensive and costly experimental work.
Table 2: Applications of Machine Learning in the Study of 1H-Imidazole, 1-(2-nitro-3-thienyl)-
| ML/AI Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity or material properties. researchgate.net | Prioritize experimental testing and guide lead optimization. |
| Predictive Modeling | Forecast spectroscopic properties and reactivity. nih.gov | Aid in the interpretation of experimental data and reaction planning. |
| Generative Models | Design novel derivatives with desired properties. acs.org | Accelerate the discovery of new functional molecules. |
Development of Targeted Chemical Modifications for Specific Reactivity
The reactivity of 1H-Imidazole, 1-(2-nitro-3-thienyl)- can be fine-tuned through targeted chemical modifications of either the thiophene or the imidazole ring. The electron-withdrawing nitro group on the thiophene ring makes it susceptible to nucleophilic attack, a property that could be exploited for further functionalization. nih.gov
Future research should focus on exploring a range of chemical transformations to introduce new functional groups onto the molecular scaffold. For example, the nitro group itself could be reduced to an amino group, which could then serve as a handle for further derivatization, potentially leading to compounds with different electronic and biological profiles. nih.gov
Modification of the imidazole ring is also a viable strategy. The nitrogen atoms of the imidazole ring can be alkylated or acylated to modulate the compound's solubility and electronic properties. evitachem.com Furthermore, electrophilic substitution reactions on the imidazole ring could be explored, although the presence of the deactivating nitro-thienyl substituent would influence the regioselectivity of such reactions. nih.gov A systematic study of these modifications would provide a library of derivatives with a range of properties for various applications.
Cross-Disciplinary Research with Related Fields in Chemical Science
The unique structural features of 1H-Imidazole, 1-(2-nitro-3-thienyl)- make it a candidate for investigation in several cross-disciplinary areas of chemical science. Its combination of a nitroaromatic system with a biologically relevant imidazole scaffold suggests potential applications in medicinal chemistry. Nitroimidazoles, for example, are known for their use as antiparasitic agents. mdpi.com Investigating the biological activity of this compound against various pathogens could be a fruitful area of research. nih.gov
In the field of materials science, thiophene-based compounds are of interest for their potential use in organic electronics. researchgate.net The electronic properties of 1H-Imidazole, 1-(2-nitro-3-thienyl)-, influenced by the push-pull nature of the imidazole and nitro-thiophene rings, could be explored for applications in sensors, organic light-emitting diodes (OLEDs), or other electronic devices.
Collaboration with computational chemists will be essential to model the electronic structure, predict reactivity, and guide the design of new materials. researchgate.net Similarly, partnerships with biochemists and pharmacologists would be crucial for evaluating the biological potential of this compound and its derivatives. nih.gov Such cross-disciplinary efforts will be key to fully realizing the scientific and technological potential of 1H-Imidazole, 1-(2-nitro-3-thienyl)-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
